molecular formula C5H15N2O3PS B1267315 Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester CAS No. 41510-53-6

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester

Cat. No.: B1267315
CAS No.: 41510-53-6
M. Wt: 214.23 g/mol
InChI Key: QIFQSGPBTMOXCE-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester exists within a complex nomenclature system that reflects its detailed structural composition and functional group arrangements. The International Union of Pure and Applied Chemistry designation for this compound is N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine, which precisely describes the molecular architecture and connectivity patterns. The compound belongs to the organothiophosphate classification, a specialized subset of organophosphorus compounds characterized by the presence of phosphorus-sulfur bonds within organic molecular frameworks.

The structural analysis reveals a phosphorothioic acid core linked through an ester bond to a complex amine-containing chain. The molecular structure features a phosphorus atom bonded to sulfur in a thiophosphate arrangement, with the ester linkage connecting to an ethyl bridge that subsequently connects to an aminopropyl chain. This arrangement creates a distinctive molecular topology that differentiates it from standard phosphate esters and contributes to its unique chemical properties.

Structural Parameter Value
Molecular Formula C5H15N2O3PS
IUPAC Name N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine
SMILES Notation C(CN)CNCCOP(=S)(O)O
Molecular Weight 214.23 g/mol
Connectivity Thiophosphate ester with diamine chain

The compound's classification within the broader organophosphorus family places it among molecules that contain carbon-phosphorus or phosphorus-heteroatom bonds within organic frameworks. Specifically, as an organothiophosphate, it represents compounds where sulfur atoms replace oxygen atoms in traditional phosphate structures, creating altered electronic properties and reactivity patterns compared to conventional organophosphates.

Historical Context in Organophosphorus Chemistry

The development of organophosphorus chemistry traces its origins to the early nineteenth century, with foundational work by French chemist Jean Louis Lassaigne in 1820, who first synthesized triethylphosphate through the reaction of ethanol with phosphoric acid. This pioneering work established the fundamental principles for creating carbon-phosphorus bonds in organic molecules, laying the groundwork for subsequent developments in organophosphorus synthesis.

The evolution of phosphorothioate chemistry emerged as a specialized branch within organophosphorus research during the mid-twentieth century. The recognition that sulfur substitution in phosphate compounds could dramatically alter biological activity and chemical stability led to intensive investigation of thiophosphate derivatives. German chemist Gerhard Schrader's work in the 1930s and 1940s, particularly his development of organophosphorus insecticides such as hexaethyltetraphosphate and tetraethylphosphate, demonstrated the significant biological activity potential of organophosphorus compounds.

The specific development of phosphorothioic acid esters with amine-containing side chains represents a more recent advancement in organophosphorus chemistry, emerging from research into compounds that could combine the stability advantages of phosphorothioate linkages with the biological activity potential of amine-containing molecules. This research direction has been particularly influenced by discoveries in the 1950s and 1960s regarding the unique properties of organothiophosphates compared to their oxygen-containing analogs.

Historical documentation indicates that the synthesis methodology for complex phosphorothioic acid esters developed through advances in phosphorus-sulfur chemistry and improved understanding of ester formation reactions involving phosphorus-containing substrates. The specific aminoethyl and aminopropyl substitution patterns found in this compound reflect sophisticated synthetic approaches that became feasible with advances in organic synthesis techniques during the latter half of the twentieth century.

Registration and Identification Parameters

This compound maintains comprehensive registration within major chemical databases and regulatory systems. The Chemical Abstracts Service has assigned this compound the registry number 41510-53-6, providing a unique identifier for tracking and referencing purposes within scientific literature and commercial applications. This registration system ensures consistent identification across different research contexts and facilitates accurate communication within the scientific community.

Identification Parameter Value
Chemical Abstracts Service Number 41510-53-6
PubChem Compound Identifier 148422
DSSTox Substance Identifier DTXSID80194395
DSSTox Chemical Identifier DTXCID90116886
InChI Key QIFQSGPBTMOXCE-UHFFFAOYSA-N

The compound's registration in the PubChem database under identifier 148422 provides comprehensive structural and property information that serves as a reference standard for researchers worldwide. The database entry includes detailed molecular descriptors, computed properties, and structural representations that facilitate accurate identification and comparison with related compounds.

The DSSTox database registration (DTXSID80194395) represents inclusion within the Distributed Structure-Searchable Toxicity database, indicating recognition within regulatory and environmental research contexts. This registration system, maintained by the United States Environmental Protection Agency, provides a framework for tracking chemical substances and their associated research data across multiple scientific disciplines.

The International Chemical Identifier system representation (InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12)) provides a standardized method for describing the compound's molecular structure in a text-based format that enables computational processing and database searching. The corresponding InChI Key (QIFQSGPBTMOXCE-UHFFFAOYSA-N) serves as a compressed identifier that facilitates rapid database queries and cross-referencing between different chemical information systems.

Significance in Phosphorothioate Research

This compound holds particular significance within contemporary phosphorothioate research due to its unique structural characteristics and potential applications in multiple scientific domains. The compound represents an important example of how phosphorothioate modifications can be incorporated into organic molecules to achieve specific chemical and biological properties.

The research significance of this compound extends to its role as a model system for understanding phosphorus-sulfur bond chemistry within organic frameworks. The presence of both thiophosphate functionality and amine-containing side chains provides researchers with opportunities to investigate how these structural elements interact and influence overall molecular behavior. Studies of phosphorothioate oligonucleotides have demonstrated that sulfur substitution at phosphorus centers can dramatically enhance stability against enzymatic degradation while maintaining or improving biological activity.

Research Domain Significance
Structural Chemistry Model for P-S bond behavior in organic systems
Biochemical Applications Template for understanding amine-phosphorothioate interactions
Synthetic Methodology Example of complex phosphorothioate ester formation
Comparative Studies Reference compound for related phosphorothioate derivatives

The compound's dual amine functionality provides particular research value in understanding how multiple nitrogen-containing groups can influence phosphorothioate chemistry and reactivity patterns. Research into phosphorothioate oligonucleotides has shown that amine-containing modifications can significantly affect cellular uptake and bioavailability, making this compound relevant to studies investigating these phenomena.

Contemporary research interest in phosphorothioates has been particularly driven by their applications in antisense oligonucleotide technologies, where the enhanced nuclease resistance of phosphorothioate linkages provides therapeutic advantages. While this specific compound differs from oligonucleotide phosphorothioates, its structural features provide insights into fundamental phosphorothioate chemistry that can inform broader research applications.

Properties

IUPAC Name

N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFQSGPBTMOXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCOP(=S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194395
Record name Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41510-53-6
Record name Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piper’s Method: Alkylation and Thiophosphate Esterification

The foundational synthesis of amifostine, as described by Piper et al., begins with the monoalkylation of 1,3-propanediamine. Key steps include:

  • Alkylation : 1,3-Propanediamine is reacted with 2-chloroethanol to form 2-[3-(aminopropyl)amino]ethanol.
  • Bromination : The hydroxyl group of the intermediate is converted to a bromide using hydrobromic acid (HBr), yielding N-(2-bromoethyl)-1,3-propanediamine dihydrobromide.
  • Thiophosphate Formation : The brominated compound is treated with trisodium thiophosphate under controlled conditions to produce amifostine.

This method achieves a yield of ~90% for the final product, with purity exceeding 95% after recrystallization. The monohydrate form is obtained via lyophilization, while the trihydrate requires crystallization from aqueous ethanol.

Solvent-Mediated Synthesis with Polyethylene Glycol (PEG)

Enhanced Yield and Purity Using PEG400

A Chinese patent outlines an optimized synthesis using PEG400 as a reaction solvent to mitigate toxicity and improve biocompatibility:

  • Reaction Setup : Sodium thiophosphate and N-(2-bromoethyl)-1,3-propanediamine dihydrobromide are suspended in distilled water.
  • Solvent Addition : PEG400 (1:6.5–8.5 weight ratio to water) is introduced to stabilize the intermediate.
  • Crystallization : A concentrated ammonia-methanol mixture (1:29 v/v) is added to precipitate the crude product, yielding 90.2% with 95–97% purity.

Table 1: Synthesis Parameters and Outcomes

Parameter Value
Solvent Ratio (PEG:Water) 1:6.5–8.5
Reaction Temperature 0–35°C
Yield 90.2%
Purity (HPLC) 95–97%

Crystallization Techniques for Trihydrate Formation

Controlled Cooling and Ethanol Precipitation

The preparation of amifostine trihydrate (CAS 112901-68-5) requires precise control over crystallization conditions. A method detailed in CN109694386B involves:

  • Dissolution : Amifostine is dissolved in water at 17°C (1:5.5 w/v).
  • Ethanol Addition : Pre-cooled ethanol is introduced at 0°C (1:1.7 w/v to water), inducing crystallization.
  • Crystallization : The mixture is cooled to 0°C over 1 hour, yielding 76.6 g of trihydrate with a particle size of 150–250 µm.

Table 2: Crystallization Conditions and Results

Parameter Value
Water:Ethanol Ratio 1:1.5–2.5
Crystallization Temp 1–20°C (optimal 5–15°C)
Particle Size 150–250 µm
Redissolution Time <45 seconds

Advanced Formulation Strategies

Inhalable Microparticles via Wet Ball Milling

To address the instability of aqueous amifostine, a study developed inhalable dry powder formulations:

  • Milling Process : Amifostine is mixed with zirconia balls and solvents (methanol, ethanol, chloroform, or toluene) and milled at 400 rpm for 15 minutes.
  • Aerodynamic Performance : Non-polar solvents (chloroform, toluene) produced microparticles with 45.5% fine particle fraction (FPF), superior to polar solvents (34.5% FPF for methanol).

Table 3: Formulation Efficiency by Solvent

Solvent FPF (%) Particle Size (µm)
Methanol 34.5 2.8–4.5
Ethanol 27.9 3.0–4.7
Chloroform 45.5 1.8–3.2
Toluene 44.7 1.9–3.3

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.

    Reduction: It can be reduced to yield different phosphorothioic acid esters.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various phosphorothioic acid esters and derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Chemical Properties and Structure

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester has the molecular formula C5H15N2O3PSC_5H_{15}N_2O_3PS. It is characterized by its functional groups that confer unique properties useful in biological and chemical applications. The compound's structure includes a phosphorothioate group, which is known for its reactivity and potential biological activity.

Cytoprotective Agent

One of the most notable applications of this compound is as a cytoprotective agent. It is used in chemotherapy to protect normal cells from the toxic effects of anticancer drugs. Specifically, it has been shown to reduce kidney, bone marrow, and heart toxicity without diminishing the efficacy of chemotherapy agents. This application is crucial for improving patient outcomes in various cancers, including lung, ovarian, and breast cancers .

Neuroprotective Effects

Research indicates that phosphorothioic acid derivatives can exhibit neuroprotective properties. Studies have suggested that these compounds may help mitigate neurotoxicity associated with certain chemotherapeutic agents, providing a dual benefit of treating cancer while protecting neuronal health .

Insecticide and Acaricide

Phosphorothioic acid derivatives are also utilized in agriculture as systemic insecticides and acaricides. They are effective against a range of pests, particularly sucking insects. The compound's mode of action involves disrupting the nervous system of the target organisms, leading to their mortality .

Application TypeSpecific UseTarget OrganismsMechanism of Action
InsecticideSystemic insecticideSucking insectsDisruption of nervous system
AcaricideEffective against mitesVarious mite speciesNeurotoxic effects

Clinical Trials in Oncology

A series of clinical trials have evaluated the effectiveness of phosphorothioic acid derivatives in reducing chemotherapy-induced toxicity. One study focused on patients undergoing treatment for advanced ovarian cancer and demonstrated significant reductions in nephrotoxicity when administered prior to chemotherapy .

Agricultural Field Trials

Field trials conducted on crops treated with phosphorothioic acid-based insecticides showed a marked decrease in pest populations compared to untreated controls. These trials highlighted not only the effectiveness of the compound but also its role in integrated pest management strategies that aim to reduce chemical inputs while maintaining crop yields .

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester involves its conversion to amifostine in the body. Amifostine acts as a cytoprotective agent by scavenging free radicals and enhancing DNA repair mechanisms. It targets specific molecular pathways involved in oxidative stress and apoptosis, thereby reducing the toxic effects of chemotherapy and radiation therapy.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Amifostine : Clinical trials demonstrate efficacy in reducing cisplatin-induced nephrotoxicity and radiation-induced xerostomia . Its thiophosphate group is critical for prodrug activation .
  • KBR-2822: Used experimentally to study OPIDP mechanisms. Doses as low as 2.5 mg/kg exacerbate neuropathy without NTE inhibition, suggesting novel targets in neurodegenerative pathways .
  • Organophosphate Pesticides: Fenamiphos and Fenthion (CAS 8022-00-2) share phosphorothioate backbones but differ in leaving groups, leading to environmental persistence and acute toxicity .

Biological Activity

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester, also known as amifostine (CAS 20537-88-6), is a compound that has garnered attention for its biological activities, particularly in the context of cytoprotection during chemotherapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C5_5H15_{15}N2_2O3_3PS and a molecular weight of approximately 214.22 g/mol. The structural uniqueness of this compound lies in its phosphorothioate moiety, which includes an ester functional group and a side chain comprising amino groups. These features contribute to its reactivity and potential interactions within biological systems .

Amifostine functions primarily as a radioprotective and chemoprotective agent. Its mechanisms include:

  • Free Radical Scavenging : Amifostine acts as a scavenger of free radicals, thereby reducing oxidative stress associated with radiation and certain chemotherapeutic agents.
  • Selective Cytoprotection : The compound selectively protects normal tissues from the toxic effects of chemotherapy while allowing tumor cells to remain susceptible to treatment. This selectivity is attributed to its preferential uptake by normal tissues through facilitated diffusion mechanisms .
  • Enzyme Modulation : Amifostine may inhibit enzymes involved in the metabolism of reactive oxygen species (ROS), further contributing to its protective effects.

Cytoprotection

Amifostine is primarily used to protect against the toxic effects of chemotherapy drugs such as cisplatin and doxorubicin. Clinical studies have demonstrated its efficacy in reducing nephrotoxicity associated with cisplatin administration. In a randomized trial involving patients receiving cisplatin-based chemotherapy, those treated with amifostine exhibited significantly lower rates of renal impairment compared to the control group .

Case Studies

  • Nephroprotective Effects : A study involving patients undergoing chemotherapy for head and neck cancers showed that amifostine reduced the incidence of acute renal toxicity from cisplatin treatment by approximately 50% compared to placebo .
  • Radiation Protection : In patients receiving radiotherapy for pelvic malignancies, amifostine administration resulted in decreased incidence of severe mucositis and dermatitis, highlighting its role in protecting normal tissues from radiation damage .

Comparative Analysis with Similar Compounds

The following table compares amifostine with other phosphorothioic acid derivatives regarding their biological activities:

Compound NameStructureUnique FeaturesBiological Activity
Amifostine (WR2721)C5_5H15_{15}N2_2O3_3PSCytoprotective agent during chemotherapyReduces nephrotoxicity
SarinC7_7H14_{14}FNO2_2PHighly toxic nerve agentNeurotoxic effects
Phosphorothioic acid, O-(2-aminoethyl)-O-(3-aminopropyl) esterC5_5H15_{15}N2_2O3_3PSDifferent substitution pattern on phosphorusPotential enzyme inhibition

Research Findings

Recent studies have focused on elucidating the pharmacokinetics and metabolism of amifostine. Research indicates that after administration, amifostine is rapidly converted to its active metabolite, which exerts protective effects on normal tissues . Additionally, investigations into its long-term safety profile have shown that while generally well-tolerated, some patients experience mild hypotension or allergic reactions .

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